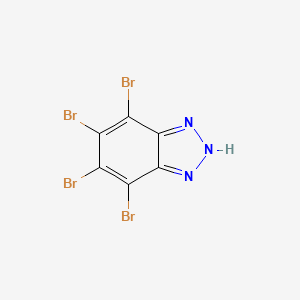

4,5,6,7-Tetrabromobenzotriazole

Descripción general

Descripción

El Tetrabromo-2-Benzotriazol es un compuesto orgánico que pertenece a la clase de los benzotriazoles. Los benzotriazoles se caracterizan por un anillo de benceno fusionado a un anillo de triazol, que consta de dos átomos de carbono y tres átomos de nitrógeno . El Tetrabromo-2-Benzotriazol es conocido por su importante papel como inhibidor de la caseína cinasa II, lo que lo convierte en un compuesto valioso en la química medicinal .

Aplicaciones Científicas De Investigación

El Tetrabromo-2-Benzotriazol tiene una amplia gama de aplicaciones en la investigación científica:

Química Medicinal: Es un potente inhibidor de la caseína cinasa II, una enzima involucrada en varios procesos celulares, incluida la reparación del ADN y la regulación del ciclo celular.

Ciencia de Materiales: Los derivados de benzotriazol, incluido el Tetrabromo-2-Benzotriazol, se utilizan como inhibidores de la corrosión, filtros UV y materiales para células solares y fotovoltaicas.

Investigación Biológica: La capacidad del compuesto para inhibir la caseína cinasa II también lo hace útil para estudiar vías de señalización celular e interacciones de proteínas.

Mecanismo De Acción

El Tetrabromo-2-Benzotriazol ejerce sus efectos principalmente al inhibir la caseína cinasa II. Esta enzima está involucrada en la fosforilación de varios sustratos proteicos, lo que afecta procesos como la viabilidad celular, la apoptosis y la reparación del ADN . El compuesto se une al sitio de unión del ATP de la caseína cinasa II, impidiendo que la enzima fosforile sus sustratos .

Análisis Bioquímico

Biochemical Properties

4,5,6,7-Tetrabromobenzotriazole is a selective inhibitor of protein kinase CK2 . It binds to the Val66 residue of casein kinase-2 and inhibits the binding of ATP/GTP . This interaction with casein kinase-2 plays a crucial role in its biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it induces caspase-dependent apoptosis and degrades hematopoietic lineage cell-specific protein 1 in Jurkat cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the Val66 residue of casein kinase-2, inhibiting the binding of ATP/GTP . This interaction leads to changes in the activity of the enzyme and impacts gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in certain metabolic pathways . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . Detailed information about these interactions and effects is currently limited.

Métodos De Preparación

La síntesis del Tetrabromo-2-Benzotriazol típicamente involucra la bromación del benzotriazol. Un método común incluye la N-alquilación de 4,5,6,7-tetrabromo-1H-benzimidazol o 4,5,6,7-tetrabromo-2H-benzotriazol con 1-bromo-3-cloropropano en presencia de hidróxido de potasio como base en acetonitrilo a 60 °C . Esta reacción es regioselectiva, lo que da como resultado la formación de derivados de tetrazol 2,5-disustituidos .

Análisis De Reacciones Químicas

El Tetrabromo-2-Benzotriazol experimenta varias reacciones químicas, que incluyen:

Reacciones de Sustitución: Los átomos de bromo en el Tetrabromo-2-Benzotriazol pueden ser sustituidos por otros grupos funcionales. Los reactivos comunes para estas reacciones incluyen nucleófilos como aminas y tioles.

Reacciones de Oxidación y Reducción: El compuesto puede participar en reacciones de oxidación y reducción, aunque las condiciones específicas y los reactivos para estas reacciones están menos comúnmente documentados.

Productos Principales: Las reacciones de sustitución generalmente producen derivados con diferentes grupos funcionales que reemplazan los átomos de bromo, lo que lleva a una variedad de derivados de benzotriazol.

Comparación Con Compuestos Similares

El Tetrabromo-2-Benzotriazol es único entre los derivados de benzotriazol debido a su alta potencia como inhibidor de la caseína cinasa II. Los compuestos similares incluyen:

4,5,6,7-Tetrabromo-1H-benzimidazol: Otro potente inhibidor de la caseína cinasa II con patrones de bromación similares.

4,5,6,7-Tetrabromo-1H-benzimidazol-2-N,N-dimetilamina: Un derivado con grupos funcionales adicionales que mejoran su actividad inhibitoria.

Estos compuestos comparten características estructurales similares pero difieren en sus grupos funcionales específicos y su potencia inhibitoria.

Propiedades

IUPAC Name |

4,5,6,7-tetrabromo-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr4N3/c7-1-2(8)4(10)6-5(3(1)9)11-13-12-6/h(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZYUVOATZSGJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C2=NNN=C2C(=C1Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274322 | |

| Record name | 4,5,6,7-Tetrabromo-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17374-26-4 | |

| Record name | 4,5,6,7-Tetrabromobenzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017374264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17374-26-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5,6,7-Tetrabromo-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: TBBt is a potent and selective inhibitor of protein kinase CK2 (formerly casein kinase 2). [, , , , , , , , , ] It binds to the ATP binding site of CK2, competing with ATP and preventing the phosphorylation of CK2 substrates. [, , , ] This inhibition of CK2 activity can lead to a variety of downstream effects, depending on the cell type and context. Some of the reported effects include:

- Induction of apoptosis: TBBt has been shown to induce apoptosis in various cancer cell lines, including prostate cancer, lung cancer, and leukemia cells. [, , , , , , ]

- Inhibition of cell proliferation and migration: TBBt can suppress the proliferation and migration of various cancer cells, including thyroid papillary carcinoma cells. [, ]

- Modulation of signal transduction pathways: TBBt can affect the activity of various signaling pathways, including the PI3K/Akt pathway, the Wnt/β-catenin pathway, and the MAPK pathway. [, , , , ]

- Sensitization to other therapies: TBBt can enhance the efficacy of other anti-cancer therapies, such as TRAIL and UV radiation. [, ]

ANone:

A: TBBt is primarily known as an inhibitor of protein kinase CK2 and does not possess inherent catalytic properties. [, , , , , , , , , ] Its main application stems from its ability to selectively inhibit CK2 activity, making it a valuable tool for studying CK2 function in various cellular processes.

A: Yes, computational chemistry and modeling techniques have been employed to study TBBt. [, , ]

- Molecular docking studies: Docking studies have been performed to understand the binding mode of TBBt to the ATP binding site of CK2 and to design novel CK2 inhibitors. [, ]

- QSAR models: Quantitative structure-activity relationship (QSAR) models have been developed to correlate the physicochemical properties of TBBt and its analogues with their inhibitory activity against CK2. [] These models can help predict the activity of novel CK2 inhibitors.

A: SAR studies have shown that the four bromine atoms of TBBt are crucial for its inhibitory activity against CK2. [, , ]

- Halogenation: Replacing the bromine atoms with other halogens, such as chlorine, significantly reduces the inhibitory potency. [, ]

- C5-substitution: Introducing various substituents at the C5 position of the benzotriazole ring can modulate the activity and selectivity of TBBt. [] For example, hydrophobic substituents generally enhance activity, while hydrophilic substituents may decrease it.

- N-substitution: Replacing the N2 nitrogen with a carbon atom and attaching various polar functions can improve inhibitory properties. []

ANone: Detailed information regarding the ADME profile and in vivo PK/PD of TBBt is limited in the provided research. Further studies are required to assess its potential as a therapeutic agent fully.

ANone: TBBt has demonstrated promising in vitro and in vivo efficacy in preclinical studies:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

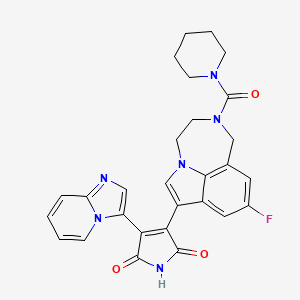

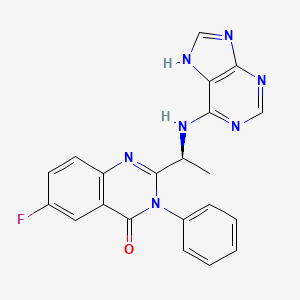

![(2S)-N-[(1S)-2-[(3aR,7aS)-6-(2-phenylethyl)-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl]-1-cyclohexyl-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B1684605.png)